2-Amino-3-phenyl-thiopropionamide
Description
2-Amino-3-phenyl-thiopropionamide is a thioamide derivative characterized by a phenyl group at the β-position and a thioamide (-C(S)NH₂) functional group replacing the traditional amide (-C(O)NH₂) moiety.
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylpropanethioamide |
InChI |
InChI=1S/C9H12N2S/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 |
InChI Key |
BGISTHSWHFVQLY-QMMMGPOBSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=S)N)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=S)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=S)N)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The primary distinction between 2-Amino-3-phenyl-thiopropionamide and its amide analogue, 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide (synthesized in ), lies in the substitution of the carbonyl oxygen with sulfur. This change impacts:
- Electronic properties : Thioamides exhibit reduced hydrogen-bonding capacity and increased lipophilicity due to sulfur’s lower electronegativity.
- Stability : Thioamides are less prone to hydrolysis but may undergo oxidation under harsh conditions.
- Spectroscopic signatures : In NMR, thioamide protons (N-H) resonate downfield (~10–12 ppm) compared to amides (~6–8 ppm) due to stronger deshielding .
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
The provided evidence focuses on the amide analogue, highlighting synthesis and characterization via TLC, NMR, and mass spectrometry . For this compound, analogous techniques would apply, but sulfur’s presence would alter mass spectral fragmentation patterns (e.g., [M+H]⁺ peaks shifted by +16 Da due to sulfur’s atomic mass). However, direct experimental data on the thioamide variant remains scarce, necessitating further studies to validate its physicochemical and biological profiles.
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